5-Chloro-2H-indazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloroindazol-2-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-2-7-5(3-6)4-11(9)10-7/h1-4H,9H2 |
InChI Key |
DRVKJUUBTBDTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 5 Chloro 2h Indazol 2 Amine
Electrophilic Aromatic Substitution Patterns on the Chlorinated Indazole Ring
The indazole ring system is an aromatic heterocycle that undergoes electrophilic aromatic substitution (EAS). chemicalbook.com The outcome of such reactions on 5-Chloro-2H-indazol-2-amine is governed by the combined directing effects of the chloro substituent, the 2-amino group, and the inherent reactivity of the bicyclic system.
Generally, electrophilic substitution on the indazole ring favors the C3 position due to the stability of the resulting intermediate. chim.it However, the substituents on the benzene (B151609) portion of the molecule also play a crucial role. The 2-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In contrast, the 5-chloro substituent is a deactivating group but also directs ortho and para. lkouniv.ac.in
In the context of this compound, the positions on the benzene ring are C4, C6, and C7.
Position C4: Ortho to the chloro group and meta to the fused pyrazole (B372694) ring's nitrogen influence.
Position C6: Ortho to the chloro group and para to the fused pyrazole ring's N2-amino group influence (transmitted through the ring system).
Position C7: Para to the chloro group.
Considering these factors, electrophilic attack is most likely to occur at positions C3, C4, C6, and C7. The specific regioselectivity will depend on the reaction conditions and the nature of the electrophile. For instance, halogenation reactions on indazoles can lead to substitution at the C3, C5, and C7 positions. chemicalbook.comchim.it Nitration of 2H-indazoles has been shown to occur at the C3 position. chim.it The presence of the activating 2-amino group would likely enhance the reactivity of the ring towards electrophiles compared to an unsubstituted indazole.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent & Catalyst | Potential Position(s) of Substitution |
| Halogenation | Br₂, FeBr₃ | C3, C4, C6, C7 |
| Nitration | HNO₃, H₂SO₄ | C3, C6, C4 |
| Sulfonation | Fuming H₂SO₄ | C3, C7 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3, C7 |
Note: The precise outcomes would require experimental verification due to the complex interplay of electronic and steric effects.
Nucleophilic Reactivity of the 2-Amino Group and Indazole Nitrogen Atoms
The this compound molecule possesses three primary nucleophilic centers: the nitrogen atom of the 2-amino group, the N1 atom, and the N2 atom of the indazole ring. beilstein-journals.org The relative nucleophilicity of these sites dictates the outcome of reactions with electrophiles, such as alkylating and acylating agents. While the 2-amino group is a potent nucleophile, the indazole ring nitrogens also readily participate in reactions. masterorganicchemistry.comnih.gov The 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.govwuxibiology.com
N-Alkylation and N-Acylation Reactions of Indazoles
N-alkylation and N-acylation are fundamental derivatization methods for indazoles. The reaction of an indazole with an alkylating or acylating agent typically yields a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.org
For this compound, alkylation and acylation can occur at the exocyclic 2-amino group as well as the endocyclic N1 nitrogen. Given that the N2 position is already substituted with an amino group, reactions at this site would lead to quaternary ammonium-like structures. The primary amino group is a strong nucleophile and is expected to be a major site of reaction. rsc.org Highly selective N2 alkylation of 1H-indazoles has been achieved using specific reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com
Condensation Reactions Involving the 2-Amino Moiety
The 2-amino group of this compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. libretexts.org This type of reaction involves the formation of a C=N double bond, leading to imine (Schiff base) derivatives. mdpi.com These reactions are often catalyzed by acids. nih.gov
For example, reacting this compound with an aldehyde (R-CHO) would yield a 5-chloro-N-((E)-ylidene)-2H-indazol-2-amine. These imine products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions. The condensation of 2-amino-heterocycles with β-dicarbonyl compounds or other bifunctional reagents is a common strategy for building fused ring systems. nih.govresearchgate.net
Cross-Coupling Reactions for Further Functionalization of the Indazole Scaffold
The 5-chloro substituent on the indazole ring is a key handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions. nih.gov These methods are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used reaction to form new C-C bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. nrochemistry.comyoutube.comyoutube.com The 5-chloro position of the indazole can be coupled with various aryl- or heteroaryl-boronic acids to generate 5-aryl-2H-indazol-2-amine derivatives. nih.govresearchgate.net The success of these reactions often depends on the choice of palladium catalyst, ligand, and base. researchgate.netrsc.org
The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that forms C-N bonds between an aryl halide and an amine. wikipedia.orgwiley.com This reaction could be used to replace the 5-chloro substituent with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. libretexts.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability of this reaction, enabling the use of even less reactive aryl chlorides. sigmaaldrich.com
Table 2: Representative Cross-Coupling Reaction Conditions for Chloro-Heterocycles
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Aryl-2H-indazol-2-amine |
| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol | 5-Heteroaryl-2H-indazol-2-amine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 5-(Amino)-2H-indazol-2-amine |
| Buchwald-Hartwig | Amide | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 5-(Amido)-2H-indazol-2-amine |
Functional Group Interconversions on the this compound Scaffold
Beyond the reactions described above, the existing functional groups on this compound can be chemically transformed into other functionalities, a process known as functional group interconversion (FGI). ub.eduscribd.comimperial.ac.uk
The 2-amino group is a versatile functional handle. It can be:
Diazotized: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) would form a diazonium salt. This intermediate, while potentially unstable, could be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as -OH, -CN, or other halogens, in place of the amino group.
Oxidized: Strong oxidizing agents could potentially convert the amino group to a nitro group, although this might be challenging without affecting the indazole ring. fiveable.me
Converted to an amide: As discussed in section 3.2.1, acylation provides stable amide derivatives.
The 5-chloro group can also be modified:
Reduced: The chloro group can be removed (hydrodehalogenation) via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 2H-indazol-2-amine.
Nucleophilic Aromatic Substitution (SₙAr): While cross-coupling is often more efficient, direct displacement of the chlorine with strong nucleophiles (e.g., alkoxides, thiolates) may be possible, particularly if the ring is further activated by electron-withdrawing groups.
These interconversions significantly expand the range of accessible derivatives starting from the this compound scaffold.
Mechanistic Investigations of 5 Chloro 2h Indazol 2 Amine Derivatives in Pre Clinical Biological Research
Identification of Biological Targets and Pathways for Indazole Derivatives
Derivatives of the indazole scaffold have been shown to interact with a multitude of biological targets, influencing various cellular pathways implicated in diseases such as cancer and neurological disorders. nih.govnih.govontosight.ai These compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. researchgate.netnih.govfrontiersin.org
In the context of cancer, indazole derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell growth, differentiation, and survival. nih.govrsc.org Mutations in these kinases can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov The ability of indazole-based compounds to target these enzymes makes them valuable candidates for cancer therapy. researchgate.netx-mol.com Furthermore, some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction. rsc.orgrsc.org
In the realm of neurological disorders, indazole derivatives have shown promise by targeting enzymes such as monoamine oxidase (MAO) and various kinases. nih.gov The inhibition of these enzymes can modulate neurotransmitter levels and signaling pathways associated with conditions like Parkinson's disease and Alzheimer's disease. nih.govfrontiersin.org For instance, certain indazole derivatives have been found to inhibit tau protein hyperphosphorylation, a key pathological feature of several neurodegenerative diseases. frontiersin.org
The diverse biological activities of indazole derivatives stem from their ability to interact with a range of molecular targets, thereby modulating complex signaling networks within the cell.
Enzymatic Inhibition Studies and Mechanisms
The therapeutic potential of 5-Chloro-2H-indazol-2-amine derivatives is largely attributed to their ability to inhibit specific enzymes involved in disease pathogenesis. Extensive pre-clinical research has focused on elucidating the mechanisms of this inhibition.
Indazole derivatives have emerged as a significant class of protein kinase inhibitors. nih.gov Kinases play a pivotal role in cell signaling, and their dysregulation is a common feature in many diseases, particularly cancer.
Fibroblast Growth Factor Receptor (FGFR): While specific studies on this compound derivatives targeting FGFR were not found, the broader class of indazole derivatives has been investigated as FGFR inhibitors. nih.gov
Bcr-Abl: The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the underlying cause of chronic myeloid leukemia (CML). uh.edu Second-generation Bcr-Abl inhibitors have been developed to overcome resistance to first-line therapies. uh.edunih.gov Although direct inhibition by this compound derivatives is not explicitly detailed in the provided results, the indazole scaffold is a key component of some kinase inhibitors. nih.gov
Unc-51-like Kinase 1 (ULK1): ULK1 is a serine/threonine kinase essential for the initiation of autophagy, a cellular process that can promote cancer cell survival. nih.govelifesciences.org Indazole-based compounds have been identified as potent and selective ULK1 inhibitors. nih.govnih.gov For example, an in-silico high-throughput screen identified an indazole-containing hit compound, which was further optimized to yield inhibitors with significant activity against ULK1. nih.gov These inhibitors are being explored as a strategy to suppress autophagy in cancer. nih.govnih.govelifesciences.org
TTK (Mps1): While specific data on TTK inhibition by this compound derivatives is not available in the search results, the general class of indazole derivatives has been explored for its anti-cancer properties through kinase inhibition. nih.govrsc.org
Interactive Table: Indazole Derivatives as Kinase Inhibitors
| Kinase Target | Significance in Disease | Role of Indazole Derivatives |
| FGFR | Aberrant signaling can drive tumor growth and angiogenesis. | Investigated as potential inhibitors. nih.gov |
| Bcr-Abl | The causative agent of Chronic Myeloid Leukemia (CML). uh.edu | The indazole scaffold is a key feature in some kinase inhibitors. nih.gov |
| ULK1 | A key initiator of autophagy, which can promote cancer cell survival. nih.govelifesciences.org | Identified as potent and selective inhibitors. nih.govnih.gov |
| TTK | Involved in the spindle assembly checkpoint, crucial for proper cell division. | A potential target for anti-cancer therapies. |
Protein kinases can be inhibited through two primary mechanisms: binding to the highly conserved ATP-binding site (orthosteric or active site inhibition) or binding to a less conserved site elsewhere on the enzyme (allosteric inhibition). nih.gov
Active Site Inhibition: Many indazole-based kinase inhibitors function by competing with ATP for binding at the active site. nih.gov Docking studies of some indazole derivatives have shown that the indazole ring system forms hydrogen bonds with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors. nih.gov
Allosteric Inhibition: Allosteric inhibitors offer the potential for greater selectivity and can overcome resistance to active site inhibitors. nih.gov While the provided search results primarily point towards active site binding for indazole derivatives, the development of allosteric inhibitors is a growing area of research for protein kinases. nih.gov
Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a significant target in cancer immunotherapy. nih.govnih.gov It is an intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov
Derivatives of this compound have been investigated as IDO1 inhibitors. acs.org Systematic studies have explored the impact of substitutions on the phenyl ring of azole-based IDO1 inhibitors, including the 5-chloro substitution, revealing a wide range of inhibitory activities. acs.org The indazole scaffold itself has been recognized as a promising heme-binding moiety for developing IDO1 inhibitors. acs.org Some indazole derivatives have been shown to be potent and selective IDO1 inhibitors with the potential to be used in combination with other immunotherapies. frontiersin.org
The catalytic activity of IDO1 plays a crucial role in modulating the immune system. nih.gov The enzyme, containing a heme cofactor, binds to molecular oxygen and then to its substrate, L-tryptophan, to form a ternary complex. nih.govfrontiersin.org This complex then facilitates the oxidative cleavage of the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. nih.govresearchgate.net
The immune-modulatory effects of IDO1 are twofold:
Tryptophan Depletion: The degradation of tryptophan in the local microenvironment starves rapidly proliferating cells, such as activated T-lymphocytes, of this essential amino acid, leading to the suppression of their proliferation and function. nih.govashpublications.orgspandidos-publications.com
Kynurenine Metabolite Accumulation: The downstream products of tryptophan catabolism, collectively known as kynurenines, are themselves biologically active and contribute to an immunosuppressive environment. nih.govnih.gov They can induce the apoptosis of effector T-cells and promote the differentiation and activity of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response. nih.gov
By inhibiting IDO1, derivatives of this compound can potentially reverse this immunosuppressive state, thereby enhancing the body's ability to fight cancer. frontiersin.orgashpublications.org
Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a key role in the catabolism of neuroactive amines, including dopamine (B1211576). nih.govwikipedia.org Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, as it increases the availability of dopamine in the brain. nih.govnih.gov
Indazole-5-carboxamide derivatives have been identified as highly potent, reversible, and competitive inhibitors of human MAO-B. nih.gov These compounds have shown subnanomolar inhibitory activity and high selectivity for MAO-B over the MAO-A isoform. nih.gov Kinetic studies have confirmed their competitive mode of inhibition. nih.govnih.gov The development of such selective MAO-B inhibitors from the indazole scaffold holds promise for the treatment of neurodegenerative disorders. nih.govnih.govresearchgate.net Benzydamine, an indazole derivative, is also known to inhibit MAO, contributing to its analgesic properties. dovepress.com
Interactive Table: Enzymatic Inhibition by Indazole Derivatives
| Enzyme Target | Therapeutic Area | Mechanism of Inhibition |
| Kinases (FGFR, Bcr-Abl, ULK1, TTK) | Cancer | Primarily ATP-competitive inhibition at the active site. nih.govnih.gov |
| IDO1 | Cancer Immunotherapy | Heme-binding inhibitors that block the catalytic activity. nih.govacs.org |
| MAO-B | Neurological Disorders | Reversible and competitive inhibition. nih.govnih.gov |
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
Antimicrobial Mechanistic Studies (in vitro models)
Indazole derivatives have been investigated for their potential to combat various microbial pathogens, with studies elucidating their mechanisms of action against fungi, bacteria, and protozoan parasites.
A primary target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. nih.gov A key enzyme in this pathway is lanosterol (B1674476) 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51), which converts lanosterol into ergosterol. nih.govresearchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately increasing membrane permeability and causing cell lysis. nih.govresearchgate.net
The azole class of antifungals is well-known for targeting CYP51. nih.govresearchgate.net Recent research has explored indazole derivatives as potential CYP51 inhibitors. A study focused on designing 1H-indazole derivatives as novel CYP51 inhibitors identified a compound, 1aa, that effectively inhibited ergosterol biosynthesis. nih.gov This inhibition was correlated with a strong binding affinity to the heme group of CYP51, as shown through molecular modeling. nih.gov While many indazole derivatives have shown general antifungal activity against various Candida species, including strains resistant to existing drugs like fluconazole, the specific mechanism is not always elucidated. nih.govjchr.orgnih.gov However, the direct investigation of indazole derivatives as CYP51 inhibitors highlights a promising avenue for developing new antifungal agents that function similarly to established azole drugs. nih.gov
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication and transcription, making it a validated target for antibacterial drugs. organic-chemistry.orgnih.gov The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones, which target the GyrA subunit. organic-chemistry.org
Several studies have identified indazole derivatives as a novel class of DNA gyrase inhibitors. nih.govorganic-chemistry.org Through structure-based drug design, researchers have developed indazole analogues with potent enzymatic and antibacterial activity, especially against Gram-positive pathogens. organic-chemistry.org These compounds have demonstrated efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov One study highlighted that an indazole derivative showed good inhibitory activity against DNA gyrase (IC₅₀ of 1 mg/L) but had minimal effect on topoisomerase IV (IC₅₀ > 128 mg/L), indicating a degree of selectivity. scholaris.ca This research underscores the potential of the indazole scaffold in developing new antibacterials that can combat the growing challenge of antibiotic resistance. organic-chemistry.org
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. A unique feature of these parasites is their reliance on the trypanothione (B104310) redox system to defend against oxidative stress, a system absent in their mammalian hosts. researchgate.net This makes key enzymes in the pathway, such as trypanothione reductase (TR), attractive drug targets. researchgate.net TR is a flavoprotein oxidoreductase that reduces trypanothione disulfide (TS₂) to its dithiol form, T(SH)₂, which is essential for detoxifying reactive oxygen species produced by the host's immune cells.
Indazole derivatives have emerged as potential inhibitors of this critical parasite enzyme system. One study identified an indazole compound, DDD86243, which was shown to inhibit trypanothione synthetase (TryS), another vital enzyme in the pathway, leading to a decrease in intracellular trypanothione levels in Trypanosoma brucei. researchgate.net Other research has demonstrated the in vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis amastigotes, with some compounds showing potency comparable to the standard drug Amphotericin B. The mechanism of action for some antileishmanial drugs involves binding to the catalytic site of TR and engaging with key amino acid residues, thereby preventing the binding and reduction of trypanothione. The investigation into indazole derivatives as inhibitors of the trypanothione system supports their development as novel antileishmanial agents.
Cellular and Molecular Mechanistic Studies (in vitro, non-human cell lines)
In the context of cancer research, derivatives of this compound and other indazoles have been evaluated for their effects on cancer cell lines, revealing mechanisms related to cell death and the cell cycle.
A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of indazole derivatives across a variety of human cancer cell lines. These compounds have been shown to inhibit cell growth with IC₅₀ values often in the low micromolar to nanomolar range.
For instance, one study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values for the most active compound, 2f, ranging from 0.23 to 1.15 µM. jchr.org Another investigation into polysubstituted indazoles found several compounds with interesting antiproliferative activity, with IC₅₀ values between 0.64 and 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. Further studies have corroborated these findings, with various indazole derivatives demonstrating potent activity against lung, breast, melanoma, and colon cancer cell lines. The data clearly indicate that the indazole scaffold is a promising base for the development of agents that can effectively reduce cancer cell viability and inhibit their proliferation. jchr.org
Table 1: Antiproliferative Activity of Selected Indazole Derivatives
Beyond simply inhibiting proliferation, studies have delved into the molecular mechanisms by which indazole derivatives exert their effects, frequently pointing to the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Several indazole compounds have been shown to trigger apoptosis in cancer cells. jchr.org One derivative, compound 2f, was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govjchr.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govjchr.org This same compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, both of which are events linked to the apoptotic cascade. nih.govjchr.org
In addition to inducing apoptosis, certain indazole derivatives modulate the cell cycle. Some compounds can cause a block in the S phase of the cell cycle, which is when DNA synthesis occurs, with a corresponding decrease in the number of cells in the G0/G1 and G2/M phases. In contrast, another derivative, molecule 7d, was observed to cause a significant increase in cells in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism possibly involving the microtubule system. Research on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives also showed that they could induce a transient cell-cycle delay at low concentrations and cell death at higher concentrations. These findings indicate that indazole derivatives can disrupt cancer cell growth through multiple, specific molecular pathways. jchr.org
Q & A
What are the established synthetic methodologies for preparing 5-Chloro-2H-indazol-2-amine, and what are their critical reaction parameters?
(Basic)
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For structurally similar indazole derivatives, alkylation of the indazole core with chlorinating agents under reflux conditions (140–160°C) in acetic acid is a common approach. Critical parameters include stoichiometric control of reagents (e.g., sodium acetate as a base) and purification via recrystallization from methanol or chloroform to achieve >95% purity .
How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound?
(Advanced)
Byproduct formation can be mitigated by:
- Temperature control : Maintaining reflux at 110–120°C to suppress side reactions like over-alkylation .
- Catalytic additives : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Protecting groups : Using tert-butoxycarbonyl (Boc) to shield the amine group during chlorination steps, reducing unwanted nucleophilic attacks .
Data from analogous syntheses show a 25–40% reduction in impurities with these optimizations .
What solvent systems are optimal for recrystallizing this compound to achieve high purity?
(Basic)
For recrystallization, mixed solvent systems such as methanol/chloroform (1:1 v/v) or DMF/acetic acid (3:1 v/v) are effective for similar indazole derivatives. These systems balance solubility and polarity, yielding crystals with >98% purity after two cycles. Low solubility in polar aprotic solvents necessitates gradient crystallization .
How should researchers validate the structural assignment of this compound when spectroscopic data is ambiguous?
(Advanced)
Ambiguities can be resolved using:
- X-ray crystallography : SHELXL refinement confirms bond lengths and angles (e.g., C–Cl bond: 1.73–1.75 Å) .
- 2D NMR techniques : HSQC and HMBC correlations differentiate NH2 protons from aromatic signals .
- Mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) validates molecular formula .
A study on 6-chloro-2-methylindazol-5-amine used X-ray data to correct misassigned NH2 peaks initially attributed to aromatic protons .
What in vitro assays are suitable for evaluating the cyclooxygenase (COX) inhibitory activity of this compound?
(Basic)
COX inhibition can be assessed via:
- Enzyme immunoassays (EIAs) : Measuring prostaglandin E2 (PGE2) production in human whole blood .
- Fluorometric kits : Using peroxidase activity coupled to COX isoforms (e.g., COX-1/COX-2 selectivity ratios) .
For analogs like 6-chloro-2-methylindazol-5-amine, IC50 values ranged from 0.8–2.3 µM, indicating potent non-selective inhibition .
How can computational modeling aid in predicting the bioactivity of this compound derivatives?
(Advanced)
Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to COX-2 active sites. Key steps include:
Ligand preparation : Optimizing 3D structures with Gaussian09 at the B3LYP/6-31G* level .
Docking simulations : Identifying hydrogen bonds between the indazole NH2 group and COX-2 residues (e.g., Arg120, Tyr355) .
Studies on similar compounds show correlation coefficients (R²) >0.85 between predicted and experimental IC50 values .
What strategies address low yields in the chlorination step of this compound synthesis?
(Advanced)
Yield improvements focus on:
- Leaving group optimization : Replacing hydroxyl with tosyl groups to enhance reactivity .
- Microwave-assisted synthesis : Reducing reaction time from 12 h to 30 min while maintaining 85% yield .
- Inert atmosphere : Using nitrogen to prevent oxidative degradation of intermediates .
How do researchers analyze regioselectivity in the functionalization of this compound?
(Advanced)
Regioselectivity is probed via:
- Isotopic labeling : Tracking Cl⁻ incorporation at position 5 using ²⁵Cl NMR .
- Kinetic studies : Comparing reaction rates of competing sites under varying pH (e.g., pH 7–9 favors C5 chlorination) .
- Computational mapping : Identifying electron-deficient aromatic positions via Fukui indices .
What are the stability considerations for storing this compound under laboratory conditions?
(Basic)
The compound should be stored in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation. Stability studies on analogs show <5% decomposition over 6 months under these conditions .
How can contradictory FT-IR and NMR data for this compound derivatives be reconciled?
(Advanced)
Contradictions arise from tautomerism or crystallographic packing effects. Resolution involves:
- Variable-temperature NMR : Observing dynamic equilibria between tautomers .
- Single-crystal analysis : SHELX-refined structures clarify dominant tautomeric forms (e.g., 2H-indazole vs. 1H-indazole) .
A case study on 6-chloro-2-methylindazol-5-amine confirmed the 2H tautomer via X-ray data, resolving FT-IR peaks misassigned to NH stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
